molecular formula C22H17N3O3 B12897316 3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide CAS No. 858119-34-3

3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

Cat. No.: B12897316
CAS No.: 858119-34-3
M. Wt: 371.4 g/mol
InChI Key: QXLDULNZYGXKDX-UHFFFAOYSA-N
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Description

3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a methoxybenzoyl group, a pyrrolo[2,3-b]pyridine core, and a benzamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

858119-34-3

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

3-[3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide

InChI

InChI=1S/C22H17N3O3/c1-28-16-7-3-5-14(11-16)20(26)18-12-25-22-19(18)17(8-9-24-22)13-4-2-6-15(10-13)21(23)27/h2-12H,1H3,(H2,23,27)(H,24,25)

InChI Key

QXLDULNZYGXKDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC3=NC=CC(=C23)C4=CC(=CC=C4)C(=O)N

Origin of Product

United States

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